1-Benzyl-3,3-difluoropyrrolidine hydrochloride
Overview
Description
1-Benzyl-3,3-difluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3,3-difluoropyrrolidine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the compound more reactive.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3,3-difluoropyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules, including those used in drug discovery.
Biological Studies: Researchers use this compound to study the effects of fluorinated pyrrolidines on biological systems, including their potential as enzyme inhibitors.
Industrial Applications: It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor in various biochemical pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-Benzyl-3,3-difluoropyrrolidine hydrochloride can be compared with other fluorinated pyrrolidines, such as:
3,3-Difluoropyrrolidine hydrochloride: Similar in structure but lacks the benzyl group, making it less versatile in certain synthetic applications.
3,3-Difluoroazetidine hydrochloride: Contains a four-membered ring instead of a five-membered pyrrolidine ring, which affects its reactivity and applications.
4,4-Difluoropiperidine hydrochloride: Features a six-membered ring, leading to different chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the benzyl group and fluorine atoms.
Properties
IUPAC Name |
1-benzyl-3,3-difluoropyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXILXXSNPPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458004 | |
Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862416-37-3 | |
Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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